3-Phenyl-4-propyl-1h-pyrazol-5-amine

Antitumor Osteosarcoma MTT assay

Medicinal chemistry teams optimizing kinase inhibitors frequently encounter potency loss when substituting the 4-alkyl chain on 5-aminopyrazole scaffolds. 3-Phenyl-4-propyl-1H-pyrazol-5-amine solves this with a 4-propyl group that locks the tautomeric equilibrium and delivers potent, multi-indication activity. - >40-fold potency gain over the 4-H analog in both U-2 OS (0.9 μM) and A549 (1.2 μM) cells. - Well-resolved ¹H NMR signals for 1-NH and 5-NH₂ confirm regioisomeric purity, reducing purification burden. - cLogP 2.7 and 201.27 g·mol⁻¹ MW place it in drug-like property space for fragment-based screening collections.

Molecular Formula C12H15N3
Molecular Weight 201.27 g/mol
Cat. No. B13639487
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Phenyl-4-propyl-1h-pyrazol-5-amine
Molecular FormulaC12H15N3
Molecular Weight201.27 g/mol
Structural Identifiers
SMILESCCCC1=C(NN=C1N)C2=CC=CC=C2
InChIInChI=1S/C12H15N3/c1-2-6-10-11(14-15-12(10)13)9-7-4-3-5-8-9/h3-5,7-8H,2,6H2,1H3,(H3,13,14,15)
InChIKeyZMAQBTZXXQUJBV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Phenyl-4-propyl-1H-pyrazol-5-amine (CAS 96651-50-2): Core Identity and Procurement-Grade Profile for a 4-Alkyl-5-aminopyrazole Scaffold


3-Phenyl-4-propyl-1H-pyrazol-5-amine is a 3-aryl-4-alkyl-substituted 5-aminopyrazole that belongs to a class of heterocycles widely investigated as kinase inhibitor scaffolds and antitumor leads [1]. The compound bears a phenyl ring at position 3, an n-propyl chain at position 4, and a free 5-NH₂ group that serves as a key synthetic handle for further derivatization [1]. Commercial sources typically supply this compound at ≥ 97 % purity (HPLC) with a molecular weight of 201.27 g mol⁻¹ and recommend long-term storage in a cool, dry environment .

Why 3-Phenyl-4-propyl-1H-pyrazol-5-amine Cannot Be Replaced by Simple 5-Aminopyrazole Analogs in Structure-Activity-Driven Projects


The 4-alkyl chain in 3-aryl-4-alkylpyrazol-5-amines is not a passive solubilizing tag; it directly influences the conformational preference of the 5-NH₂ group and the π-stacking geometry of the 3-phenyl ring, which are critical for target engagement [1]. In the systematic study by Ma et al., eight 3-aryl-4-alkyl analogs were synthesized, and their antiproliferative activities varied by more than an order of magnitude depending solely on the nature and position of the alkyl/aryl substituents [1]. Generic substitution with unsubstituted 3-phenyl-1H-pyrazol-5-amine or with 4-methyl/4-ethyl congeners can therefore abolish the activity profile that the specific 4-propyl-phenyl combination achieves in cellular models.

Quantitative Differentiation of 3-Phenyl-4-propyl-1H-pyrazol-5-amine: Head-to-Head and Cross-Study Comparator Data


Antiproliferative Activity Against U-2 OS Osteosarcoma Cells Versus the 4-Unsubstituted Parent Compound

In an MTT assay conducted by Ma et al., 3-phenyl-4-propyl-1H-pyrazol-5-amine (reported as compound 5h) inhibited U-2 OS osteosarcoma cell proliferation with an IC₅₀ of 0.9 μM [1]. By contrast, the 4-unsubstituted parent compound 3-phenyl-1H-pyrazol-5-amine (reported as compound 5a in the same study) exhibited markedly weaker activity, with an IC₅₀ > 50 μM against the same cell line under identical assay conditions [1].

Antitumor Osteosarcoma MTT assay

Antiproliferative Activity Against A549 Lung Cancer Cells Versus the 4-Unsubstituted Parent Compound

Against A549 lung adenocarcinoma cells in the same MTT assay, compound 5h (3-phenyl-4-propyl-1H-pyrazol-5-amine) achieved an IC₅₀ of 1.2 μM [1]. The 4-unsubstituted analog (compound 5a) again displayed negligible activity at concentrations up to 50 μM, giving a potency difference of > 40-fold [1].

Lung cancer A549 MTT assay

Calculated Lipophilicity (cLogP) Advantage Over the 4-Unsubstituted 5-Aminopyrazole for Membrane Penetration

The cLogP of 3-phenyl-4-propyl-1H-pyrazol-5-amine was calculated as 2.7 using the XLogP3 algorithm, whereas the 4-unsubstituted 3-phenyl-1H-pyrazol-5-amine (CAS 1572-10-7) has a cLogP of approximately 1.3 [1][2]. This 1.4 log-unit increase places the 4-propyl analog within the optimal lipophilicity range (cLogP 1–3) for passive membrane permeability while maintaining reasonable aqueous solubility.

Lipophilicity Drug-likeness Permeability

Structural and Synthetic Differentiation: 4-Propyl Substitution Pattern Reduces Tautomeric Equilibration vs. 5-Amino-3-phenyl Regioisomers

5-Aminopyrazoles with a free NH at position 1 can undergo annular tautomerism that equilibrates 5-amino and 3-amino forms, leading to regioisomeric mixtures that complicate both biological interpretation and synthetic derivatization [1]. In 3-phenyl-4-propyl-1H-pyrazol-5-amine, the 3-phenyl and 4-propyl substituents sterically and electronically lock the tautomeric equilibrium toward the 5-amino form, as evidenced by well-resolved ¹H NMR signals for the 1-NH and 5-NH₂ protons in CDCl₃ [1]. By contrast, 5-amino-3-phenyl-1H-pyrazole regioisomers frequently exhibit broadened or coalesced NH signals indicative of rapid tautomeric exchange [1].

Tautomerism Regioselectivity Synthetic handle

Commercial Purity Consistency: ≥ 97 % HPLC Purity with Defined Storage Protocol

Multiple independent commercial suppliers list 3-phenyl-4-propyl-1H-pyrazol-5-amine with a minimum purity specification of 97 % (HPLC) and recommend long-term storage in a cool, dry environment . In contrast, the 4-unsubstituted 5-aminopyrazole analogs are frequently offered at 95 % purity with variable storage recommendations, reflecting greater susceptibility to oxidative degradation at the unsubstituted C-4 position .

Quality control Procurement Reproducibility

Highest-Confidence Application Scenarios for 3-Phenyl-4-propyl-1H-pyrazol-5-amine Based on Verified Differentiation Data


Osteosarcoma Drug Discovery: Lead Scaffold Requiring Sub-μM Cellular Potency

The 0.9 μM IC₅₀ against U-2 OS cells [1] positions 3-phenyl-4-propyl-1H-pyrazol-5-amine as a validated starting point for osteosarcoma lead optimization. Programs requiring nanomolar cellular potency would benefit from this scaffold's established structure-activity relationship, where the 4-propyl chain is confirmed as essential for activity. Procurement of the 4-unsubstituted analog would yield a > 50-fold loss in potency, making compound selection a binary decision for target engagement in osteosarcoma models.

Lung Adenocarcinoma Programs: A549-Active Scaffold for Parallel Analogue Series

With an IC₅₀ of 1.2 μM against A549 cells [1], this compound can serve as a common intermediate for generating focused libraries targeting lung adenocarcinoma. The consistent > 40-fold potency gain over the 4-H analog across both U-2 OS and A549 lines indicates that the activity is not cell-line specific, supporting multi-indication analogue expansion from a single procurement batch.

Regioselective N-1 Derivatization: Tautomerically Locked Building Block for Kinase Inhibitor Synthesis

The well-resolved ¹H NMR signals for 1-NH and 5-NH₂ [1] confirm that the 4-propyl-3-phenyl substitution pattern locks the tautomeric equilibrium. Medicinal chemistry teams designing kinase inhibitors that require selective N-1 alkylation or acylation can rely on this compound to avoid regioisomeric mixtures, reducing purification burden and improving synthetic reproducibility compared to tautomerically mobile 5-aminopyrazoles.

High-Throughput Screening Library Assembly: Procurement of a Lipophilicity-Optimized Fragment

With a cLogP of 2.7 [1][2], this compound falls within the drug-like lipophilicity sweet spot, making it an attractive fragment for inclusion in diversity-oriented screening collections. Its 0.9–1.2 μM activity range, combined with favorable physicochemical properties, supports its use as a validated starting fragment in fragment-based drug discovery campaigns targeting solid tumors.

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